molecular formula C9H8N2O4S B2684293 {[(2-Cyanophenyl)sulfonyl]amino}acetic acid CAS No. 612044-14-1

{[(2-Cyanophenyl)sulfonyl]amino}acetic acid

Cat. No. B2684293
CAS RN: 612044-14-1
M. Wt: 240.23
InChI Key: FFCZGKASBBKMFO-UHFFFAOYSA-N
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Description

{[(2-Cyanophenyl)sulfonyl]amino}acetic acid , also known by its chemical formula C9H8N2O4S , is a compound used in proteomics research. It falls under the category of biochemicals and is available from Santa Cruz Biotechnology . The molecular weight of this compound is 240.24 g/mol .

Scientific Research Applications

Synthesis and Antimicrobial Applications

One of the primary applications of "{[(2-Cyanophenyl)sulfonyl]amino}acetic acid" related structures is in the synthesis of novel heterocyclic compounds with antimicrobial properties. For instance, Darwish et al. (2014) detailed the synthesis of a variety of heterocyclic compounds incorporating the sulfamoyl moiety, aiming to develop antimicrobial agents. These compounds showed promising antibacterial and antifungal activities, highlighting their potential in addressing the need for new antimicrobial agents due to rising drug resistance (Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, Oqba N., 2014).

Protective Role Against Free Radicals and Heavy Metals

Another significant application area is the role of sulfur-containing amino acids, derivatives of the core structure, in protecting against free radicals and heavy metals. Čolović et al. (2018) reviewed the antioxidant actions of sulfur-containing amino acids like methionine, cysteine, and taurine, which are essential in detoxifying toxic metals and scavenging free radicals, underscoring their importance in maintaining cellular health and function (Čolović, M., Vasić, V., Djuric, D., & Krstić, D., 2018).

Advanced Intermediates for Diverse Nitrogenous Heterocycles

The compound's derivatives also serve as advanced intermediates in the synthesis of diverse nitrogenous heterocycles. Smyslová et al. (2014) explored the intramolecular C- and N-arylation of derivatives to form various nitrogenous heterocycles, demonstrating the compound's utility in facilitating combinatorial chemistry for the development of new materials and potential pharmacological agents (Smyslová, P., Kisseljova, K., & Krchňák, V., 2014).

Environmental and Sensing Applications

Furthermore, novel sulfonated thin-film composite nanofiltration membranes incorporating derivatives of the mentioned compound have been developed for the treatment of dye solutions, showcasing improved water flux and dye rejection capabilities. This application is crucial for environmental remediation and water purification processes, demonstrating the compound's versatility beyond biomedical applications (Liu, Y., Zhang, S., Zhou, Z., Ren, J., Geng, Z., Luan, J., & Wang, G., 2012).

Mechanism of Action

Target of Action

The primary targets of {[(2-Cyanophenyl)sulfonyl]amino}acetic acid are currently unknown. This compound is a biochemical used for proteomics research

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.

Result of Action

As a biochemical used in proteomics research , it may influence protein expression or function, but the specific effects are yet to be determined.

properties

IUPAC Name

2-[(2-cyanophenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c10-5-7-3-1-2-4-8(7)16(14,15)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCZGKASBBKMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(2-Cyanophenyl)sulfonyl]amino}acetic acid

CAS RN

612044-14-1
Record name 2-(2-cyanobenzenesulfonamido)acetic acid
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